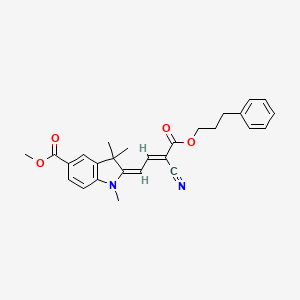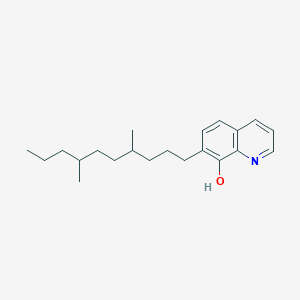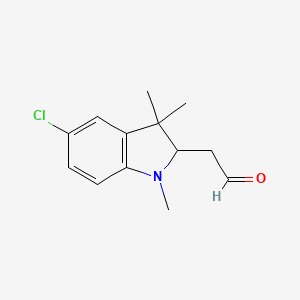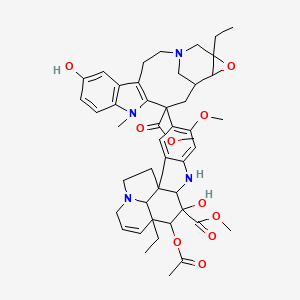
Vincaleukoblastine, 4'-deoxy-3',4'-epoxy-12'-hydroxy-, (3'alpha,4'alpha)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vincaleukoblastine, 4’-deoxy-3’,4’-epoxy-12’-hydroxy-, (3’alpha,4’alpha)- is a complex organic compound known for its significant biological activity It is a derivative of vinca alkaloids, which are naturally occurring compounds extracted from the periwinkle plant (Catharanthus roseus)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Vincaleukoblastine, 4’-deoxy-3’,4’-epoxy-12’-hydroxy-, (3’alpha,4’alpha)- involves multiple steps, starting from the extraction of vinca alkaloids from the periwinkle plant. The key steps include:
Isolation of Vinca Alkaloids: The initial step involves the extraction of vinca alkaloids from the plant using solvents like methanol or ethanol.
Chemical Modification: The extracted alkaloids undergo chemical modifications, including acetylation, epoxidation, and hydroxylation, to form the desired compound.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of Vincaleukoblastine, 4’-deoxy-3’,4’-epoxy-12’-hydroxy-, (3’alpha,4’alpha)- follows similar steps but on a larger scale. The process involves:
Large-Scale Extraction: Utilizing industrial-scale extraction methods to obtain vinca alkaloids.
Automated Chemical Synthesis: Employing automated systems for chemical modifications to enhance efficiency and consistency.
High-Throughput Purification: Using high-throughput purification techniques to handle large volumes and ensure product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Vincaleukoblastine, 4’-deoxy-3’,4’-epoxy-12’-hydroxy-, (3’alpha,4’alpha)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.
Substitution: Substitution reactions can introduce new functional groups, enhancing its biological activity.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Catalysts like palladium on carbon (Pd/C) are used to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can exhibit different biological activities and properties.
Wissenschaftliche Forschungsanwendungen
Vincaleukoblastine, 4’-deoxy-3’,4’-epoxy-12’-hydroxy-, (3’alpha,4’alpha)- has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying complex organic reactions and synthesis pathways.
Biology: The compound is studied for its interactions with biological macromolecules and its effects on cellular processes.
Medicine: It has shown potential in cancer treatment due to its ability to inhibit cell division and induce apoptosis in cancer cells.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control.
Wirkmechanismus
The mechanism of action of Vincaleukoblastine, 4’-deoxy-3’,4’-epoxy-12’-hydroxy-, (3’alpha,4’alpha)- involves:
Molecular Targets: The compound targets microtubules, essential components of the cell’s cytoskeleton.
Pathways Involved: It disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. This mechanism is particularly effective in rapidly dividing cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Vinblastine: Another vinca alkaloid with similar anticancer properties.
Vincristine: Known for its use in chemotherapy, particularly for leukemia.
Vindesine: A semi-synthetic derivative with enhanced potency and reduced side effects.
Uniqueness
Vincaleukoblastine, 4’-deoxy-3’,4’-epoxy-12’-hydroxy-, (3’alpha,4’alpha)- is unique due to its specific chemical modifications, which enhance its biological activity and reduce toxicity compared to other vinca alkaloids.
Eigenschaften
CAS-Nummer |
79257-03-7 |
|---|---|
Molekularformel |
C46H56N4O10 |
Molekulargewicht |
825.0 g/mol |
IUPAC-Name |
methyl 13-(11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl)-18-ethyl-7-hydroxy-11-methyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5(10),6,8-tetraene-13-carboxylate |
InChI |
InChI=1S/C46H56N4O10/c1-8-42-14-10-16-50-18-15-44(38(42)50)30-20-31(34(56-5)21-32(30)47-37(44)46(55,41(54)58-7)39(42)59-25(3)51)45(40(53)57-6)22-26-23-49(24-43(9-2)36(26)60-43)17-13-28-29-19-27(52)11-12-33(29)48(4)35(28)45/h10-12,14,19-21,26,36-39,47,52,55H,8-9,13,15-18,22-24H2,1-7H3 |
InChI-Schlüssel |
MGPIIEYZEVFVGM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC12CN3CCC4=C(C(CC(C3)C1O2)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)N(C1=C4C=C(C=C1)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


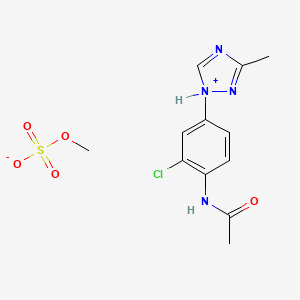
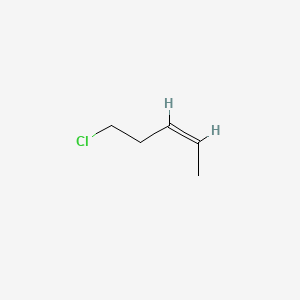
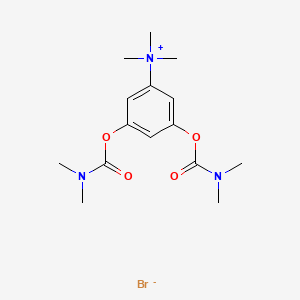
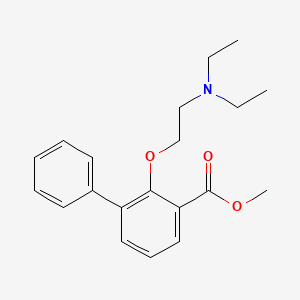
![N,N-Dimethyl-1H-benzo[d]imidazole-1-carboxamide](/img/structure/B13768038.png)
![7-Chloro-8-oxobicyclo[4.2.0]octane-7-carbonitrile](/img/structure/B13768041.png)
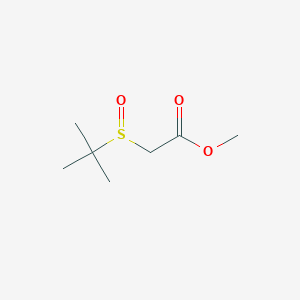
![1,2-Ethanediamine, N,N,N'-trioctyl-N'-[2-(octylamino)ethyl]-](/img/structure/B13768046.png)
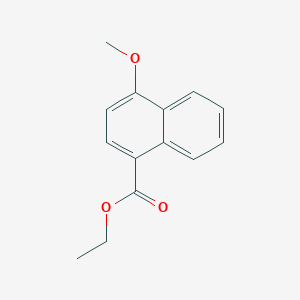

![1,4-Dioxaspiro[4.11]hexadecane](/img/structure/B13768063.png)
